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Compound Profile and Mechanism of Action

Conteltinib (CT-707) is an oral, potent, second-generation anaplastic lymphoma kinase (ALK) tyrosine
kinase inhibitor (TKI) [1] [2]. In enzymatic assays, it demonstrates approximately 10-fold greater potency
than crizotinib against ALK [2]. A key feature of its profile is multi-target inhibition; besides its primary
ALK target, Conteltinib also inhibits Focal Adhesion Kinase (FAK) and Pyk2, albeit with lower potency
than its ALK inhibition [1] [2] [3]. This multi-kinase inhibition profile underpins its broad anti-tumor

activity.

The compound is effective against various crizotinib-resistant ALK mutations, including L1196M, G1202R,
F1174L, G1269S, and R1275Q [2]. From a clinical development perspective, Conteltinib has progressed to
Phase III clinical trials and has demonstrated a manageable safety profile and promising efficacy in patients

with advanced ALK-positive non-small cell lung cancer (NSCLC) [3].

Key Signaling Pathways and Experimental Workflow

To help you visualize the molecular mechanism and typical in vivo experiment flow, please review the

following diagrams.
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Diagram 1: Conteltinib's dual inhibition of ALK and FAK/Pyk2 blocks key oncogenic signaling pathways,

leading to anti-tumor effects.
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Diagram 2: The standard workflow for Conteltinib efficacy studies uses Cell Line-Derived Xenograft (CDX)

or Patient-Derived Xenograft (PDX) models in immunocompromised mice.
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In Vivo Efficacy Data Summary

Table 1: Summary of Conteltinib Efficacy in Preclinical Xenograft Models

Cancer Dosing .
Model Type . Key Efficacy Results Reference
Type Regimen
CDX Models ALK+ 50-100 mg/kg, Significant tumor growth inhibition in
NSCLC oral, daily both crizotinib-sensitive and crizotinib-
resistant models [2].
Clinical ALK+ 300-600 mg, ALK TKI-naive: ORR=64.1%,
Data NSCLC oral, QD MPFS=15.9 months. Post-crizotinib:
(Phase 1) (patients) ORR=33.3%, mPFS=6.7 months [1]
[2].
Related Liver 15 mg/kg Used as a benchmark for FAK
FAKIi (PF- Cancer (benchmark) inhibition; newer inhibitor THY-10A62
562271) (HCC) CDX showed superior efficacy [4] [5].

Detailed Experimental Protocols

Establishing the Xenograft Model

e Animal Model Selection: Utilize highly immunocompromised mice such as NOD scid gamma

(NSG) or similar (e.g., NOD-scid IL2Ry”“") to support the engraftment of human tumor cells or tissues
[6] [4] [5]. Mice aged 4-7 weeks are typically used [6].
¢ Cell Line-Derived Xenograft (CDX) Protocol:

o Cell Preparation: Grow and expand relevant ALK-positive NSCLC cell lines (e.g., H3122)
under standard conditions. Harvest cells during the exponential growth phase (~80-90%
confluence) using trypsin [6].

o Cell Suspension: After counting, wash cells and resuspend in an appropriate buffer like
Hanks' Balanced Salt Solution (HBSS). A typical concentration is 5-10 million cells per 100-
200 pL for inoculation [6]. Keep cells on ice until implantation.

o Inoculation: Subcutaneously inject the cell suspension into the right flank or shoulder of the
mouse using a 25-27 gauge needle [6] [4].

© 2026 Smolecule. All rights reserved. 47 Tech Support


https://www.smolecule.com/products/s524211?utm_src=pdf-body
https://bmcmedicine.biomedcentral.com/articles/10.1186/s12916-022-02646-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694544/
https://bmcmedicine.biomedcentral.com/articles/10.1186/s12916-022-02646-0
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1498005/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12433887/
https://bio-protocol.org/en/bpdetail?id=2100&type=0
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1498005/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12433887/
https://bio-protocol.org/en/bpdetail?id=2100&type=0
https://bio-protocol.org/en/bpdetail?id=2100&type=0
https://bio-protocol.org/en/bpdetail?id=2100&type=0
https://bio-protocol.org/en/bpdetail?id=2100&type=0
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1498005/full
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Patient-Derived Xenograft (PDX) Protocol:

o Tumor Tissue Handling: Obtain patient tumor tissue and store in cold saline on ice. Using a
sterile scalpel, dissect the tissue into small fragments of approximately 2 mm x 2 mm [4] [5].

o Implantation: Using a trocar or a vaccination needle, implant one fragment subcutaneously
into the mouse's flank or shoulder [6] [4].

o Model Expansion (Passaging): Allow the initial implant (FO) to grow. Once it reaches a size of
400-500 mm3, euthanize the mouse, excise the tumor, and fragment it for serial transplantation
into new mice to generate F1, F2, etc., generations for efficacy studies [4] [5].

Dosing and Efficacy Study Design

¢ Randomization and Blinding: When tumors reach the target volume for initiation (typically 100-150
mm?), randomize mice into treatment and control groups (e.g., n=5-10 per group). Blinding the
individual administering treatments to the group allocation is recommended to reduce bias.

¢ Dosing Preparation and Administration:

o Formulation: Based on clinical trial protocols, Conteltinib is suitable for oral gavage (PO)
administration [1] [2].

o Dosage: Preclinical studies often use doses in the range of 50-100 mgl/kg [2]. For reference,
the clinical recommended Phase Il dose is 600 mg once daily (QD) for TKI-naive patients and
300 mg twice daily (BID) for crizotinib-pre-treated patients [1] [2].

o Schedule: Administer the drug daily or according to the chosen schedule. The control group
should receive the vehicle only via the same route and schedule.

e Tumor Monitoring and Data Collection:

o Measurement: Measure tumor dimensions (length and width) 2-3 times per week using digital
calipers [6].

o Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x
width?) / 216].

o Body Weight: Monitor and record animal body weight at least twice weekly as a general
indicator of health and compound tolerability [4].

o Endpoint: The humane endpoint is typically when the tumor volume exceeds 1000-1500 mm?
or if significant body weight loss (>15-20%) or other signs of distress are observed.

Post-Study Mechanistic Analysis

o Tissue Collection: At the study endpoint, euthanize mice humanely (e.g., CO2 asphyxiation).
Immediately collect tumor tissues [4].

e Sample Processing: Divide each tumor. Preserve one part in 10% neutral buffered formalin for
histopathological analysis (e.g., H&E staining, immunohistochemistry). Snap-freeze another part in
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liquid nitrogen and store at -80°C for molecular analyses [6].
o Key Biomarker Analysis:

o FAK Phosphorylation Analysis: To confirm target engagement, analyze FAK phosphorylation
status, particularly at the Y397 site, using Western blot or phospho-protein arrays. A
successful FAK inhibitor should significantly downregulate p-FAK (Y397) levels [4] [5].

o Downstream Pathway Analysis: Investigate the modulation of downstream signaling
pathways, such as PISBKIAKT/mTOR and RAS/MEKI/ERK, which are regulated by both ALK
and FAK [7] [3]. Phospho-proteomic profiling can identify altered phosphorylation of key
effectors like BRAF and RASGRF1 [5].

Troubleshooting and Technical Notes

e Low Tumor Engraftment Rate: This is a common challenge, especially for PDX models. Using fresh
tumor tissue, minimizing the cold ischemia time, and implanting fragments quickly into highly
immunocompromised mice (NSG) can improve success rates [6] [8].

e Variable Tumor Growth: Inherent tumor heterogeneity in PDX models can lead to growth variability.
Using adequate group sizes (n=5) and utilizing later-generation PDX models (F2-F3) that are more
stabilized can help reduce variability [8].

¢ Signs of Toxicity: If mice show significant body weight loss or other signs of distress, consider
pausing treatment (drug holiday) or adjusting the dose downward. The maximum tolerated dose
(MTD) for a related FAK inhibitor, THY-10A62, was found to be below 45 mg/kg in ICR mice, providing
a reference for dose-finding studies [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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